molecular formula C25H22BrN5O2S B11672037 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11672037
M. Wt: 536.4 g/mol
InChI Key: CZVSAEYACISAEG-WPWMEQJKSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through substitution reactions, often using bromobenzene and benzene derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl derivative with acetohydrazide in the presence of an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions, influencing enzymatic activity, while the bromophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Bromophenyl Compounds: Molecules containing bromophenyl groups with different functional groups.

    Acetohydrazide Derivatives: Compounds with acetohydrazide moieties but varying side chains.

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, bromophenyl group, and methoxyphenyl group in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds.

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-17(19-7-6-10-22(15-19)33-2)27-28-23(32)16-34-25-30-29-24(18-11-13-20(26)14-12-18)31(25)21-8-4-3-5-9-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+

InChI Key

CZVSAEYACISAEG-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC(=CC=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

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